
1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- is a compound that belongs to the pyrrole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a pyrrole ring substituted with a 5-amino-2-chlorophenylsulfonyl group, making it a unique and valuable molecule for various scientific research and industrial applications.
准备方法
The synthesis of 1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- typically involves the reaction of 5-amino-2-chlorobenzenesulfonyl chloride with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfinyl or thiol group.
Substitution: The amino and chloro groups on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. It is also investigated for its role in drug development and as a lead compound for new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.
The molecular targets and pathways involved in the compound’s effects vary depending on the specific biological context and application. For example, in cancer research, the compound may inhibit kinases or other signaling proteins involved in cell proliferation and survival.
相似化合物的比较
1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-((5-amino-2-methylphenyl)sulfonyl)-: This compound features a methyl group instead of a chlorine atom on the phenyl ring, which may influence its reactivity and biological activity.
1H-Pyrrole, 1-((5-amino-2-bromophenyl)sulfonyl)-: The presence of a bromine atom can affect the compound’s electronic properties and its interactions with biological targets.
1H-Pyrrole, 1-((5-amino-2-nitrophenyl)sulfonyl)-: The nitro group introduces additional reactivity and potential for further chemical modifications.
The uniqueness of 1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications.
属性
CAS 编号 |
173908-31-1 |
|---|---|
分子式 |
C10H9ClN2O2S |
分子量 |
256.71 g/mol |
IUPAC 名称 |
4-chloro-3-pyrrol-1-ylsulfonylaniline |
InChI |
InChI=1S/C10H9ClN2O2S/c11-9-4-3-8(12)7-10(9)16(14,15)13-5-1-2-6-13/h1-7H,12H2 |
InChI 键 |
PEOKZZPIMQYLOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



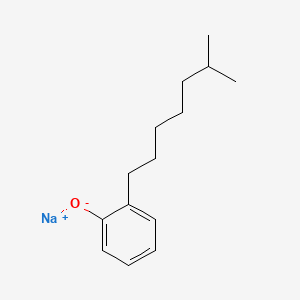
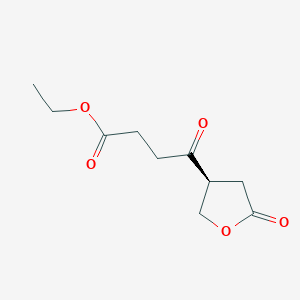


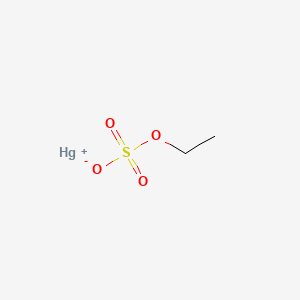


![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
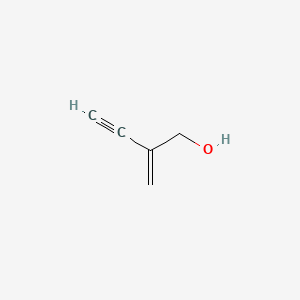
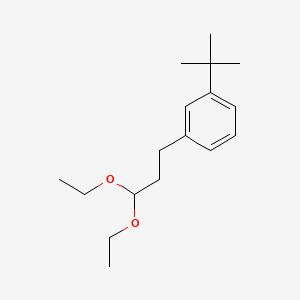


![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)
